Barium sulfate

概述

描述

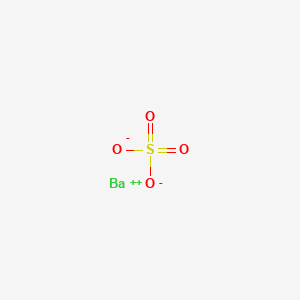

Barium sulfate is an inorganic compound with the chemical formula BaSO₄. It is a white crystalline solid that is odorless and insoluble in water. This compound occurs naturally as the mineral barite, which is the primary commercial source of barium and its derivatives . Its high density and opaque white appearance make it valuable in various applications, particularly in the medical and industrial fields .

准备方法

合成路线和反应条件: 硫酸钡可以通过多种方法合成:

工业生产方法: 在工业环境中,硫酸钡主要由重晶石矿物生产。重晶石首先被粉碎,然后通过浮选和磁选等各种工艺进行纯化,以去除杂质。 然后对纯化的重晶石进行化学反应以生产硫酸钡 {_svg_3}.

化学反应分析

硫酸钡相对惰性,由于其在水中的溶解度低,它不会发生许多化学反应。它可以参与以下反应:

与浓硫酸反应: 硫酸钡可溶于浓硫酸,形成钡离子和硫酸根离子.

热分解: 在极高的温度下,硫酸钡分解形成氧化钡和三氧化硫:[ \text{BaSO}4 \rightarrow \text{BaO} + \text{SO}_3 ]

科学研究应用

Medical Applications

1.1 Diagnostic Imaging

Barium sulfate is widely used as a radiopaque contrast agent in medical imaging, particularly in X-ray and computed tomography (CT) scans of the gastrointestinal tract. It enhances the visibility of the digestive system, allowing for better diagnosis of conditions such as tumors, ulcers, and blockages.

- Case Study: A study evaluated the diagnostic validity of high-density this compound in detecting gastric cancer. The detection rates were found to be 0.17% for moderate-density and 0.13% for high-density this compound, indicating its effectiveness in identifying early-stage gastric cancer .

1.2 Bone Cement

In orthopedics, this compound is incorporated into bone cement to provide radiopacity, enabling the visualization of cement placement during surgeries. This application is crucial for ensuring proper alignment and fixation of orthopedic implants.

- Research Findings: this compound's incorporation into bone cement has been shown to enhance its mechanical properties while maintaining sufficient radiopacity for imaging purposes .

Industrial Applications

2.1 Oil and Gas Drilling

This compound is primarily used as a weighting agent in drilling muds for oil and gas exploration. Its high density helps to control pressure in the borehole and prevent blowouts.

- Data Table: Applications of this compound in Drilling Mud

| Application | Description |

|---|---|

| Weighting Agent | Increases mud density to stabilize boreholes |

| Prevents Blockages | Allows rocks to move freely, preventing borehole collapse |

2.2 Paints and Coatings

In the paint industry, this compound is utilized as a pigment and filler due to its opacity and brightness. It enhances the durability and aesthetic qualities of coatings.

- Research Insights: this compound contributes to the formulation of automotive paints by improving gloss and resistance to weathering .

2.3 Plastics and Rubber

This compound is added to plastics as a filler to improve mechanical properties such as strength and thermal stability. It also finds applications in rubber manufacturing.

- Application Overview:

Environmental Applications

3.1 Water Treatment

This compound plays a role in water treatment processes, particularly in the removal of contaminants through precipitation methods.

作用机制

在医学成像中,硫酸钡通过增加 X 射线穿过人体的吸收来发挥作用。 这可以清晰地显示胃肠道和其他硫酸钡定位的结构 . 该化合物的高原子序数和密度使其成为有效的造影剂 .

相似化合物的比较

硫酸钡在钡化合物中是独一无二的,因为它不溶于水,并且用作放射造影剂。 其他钡化合物,如硫化钡和氯化钡,可溶于水,并且具有不同的应用 . 例如:

硫化钡 (BaS): 可溶于水,用于生产其他钡化合物.

氯化钡 (BaCl₂): 可溶于水,用于各种化学反应和工业过程.

硫酸钡的独特特性,例如其高密度、不溶于水和放射不透明性,使其与其他钡化合物区分开来,并在特定应用中具有价值。

生物活性

Barium sulfate (BaSO₄) is a white crystalline compound that is widely used in various industrial applications, particularly in the medical field as a radiopaque agent for imaging studies. Its biological activity has been the subject of numerous studies, focusing on its biokinetics, toxicity, and interactions with biological systems. This article reviews the available literature on the biological activity of this compound, highlighting key findings from experimental studies and clinical case reports.

Overview of this compound

This compound is characterized by its low solubility in water, which makes it suitable for medical imaging since it does not dissolve in the gastrointestinal tract. Its primary use in medicine is as a contrast agent for X-ray imaging and CT scans of the digestive system. However, its biological effects, particularly when aspirated or inhaled, have raised concerns regarding its safety and potential health risks.

Inhalation Studies

Recent studies have investigated the biokinetics of this compound nanoparticles (BaSO₄ NPs) following inhalation exposure. One study demonstrated that barium was cleared from the lungs faster than other poorly soluble nanoparticles, with significant translocation to bone and lymph nodes observed over time. Specifically, after two years of exposure to BaSO₄ NP aerosols at a concentration of 50 mg/m³, barium concentrations were found to be highest in the lungs, followed by lymph nodes and bones .

Table 1: Barium Concentrations in Tissues Post-Inhalation Exposure

| Tissue Type | Concentration Order |

|---|---|

| Lungs | Highest |

| Lymph Nodes | Second Highest |

| Hard Bone | Third Highest |

| Bone Marrow | Fourth Highest |

| Liver | Lowest |

The study indicated that intact BaSO₄ NPs were present in alveolar macrophages and type II epithelial cells, suggesting that while this compound particles are poorly soluble, they can still be taken up by lung cells .

Aspiration Incidents

This compound aspiration during medical procedures has been documented as a serious complication. A review of 22 adult patients who aspirated this compound revealed an alarming mortality rate of approximately 36% . The patients exhibited symptoms such as dyspnea and acute respiratory distress syndrome (ARDS), with many requiring intensive care.

Table 2: Outcomes of this compound Aspiration Cases

| Outcome | Number of Patients | Percentage (%) |

|---|---|---|

| Recovered | 12 | 54.55 |

| Mortality | 8 | 36.36 |

| Required Mechanical Ventilation | 1 | 4.54 |

| Fully Recovered Infants | 5 | 100 |

The risk factors associated with aspiration included dysphagia and esophageal obstruction. This highlights the need for caution during procedures involving this compound to prevent aspiration-related complications .

Toxicological Profile

This compound's inert nature makes it an interesting subject for toxicological studies. It has been reported that exposure to barium compounds can lead to respiratory issues, including pneumoconiosis in workers exposed to barium dust . However, studies specifically examining the effects of BaSO₄ show that it does not induce significant adverse health effects at certain exposure levels .

In laboratory settings, inhalation exposure to this compound has led to varying degrees of lung lesions in animal models. For example, one study noted perivascular and peribronchial sclerosis in rats exposed to barium carbonate dust but found no significant histological changes in rats exposed to BaSO₄ at lower concentrations .

Cellular Interactions

Research into the cellular uptake of this compound has shown that different particle sizes affect how these particles interact with cells. In vitro studies using rat alveolar macrophages demonstrated efficient uptake of BaSO₄ particles across various sizes (40 nm to 1.3 μm), with particles localized within endo-lysosomes but not entering the cell nucleus . This suggests a potential for using BaSO₄ as a model compound for studying nanoparticle behavior in biological systems.

属性

Key on ui mechanism of action |

Barium sulfate is a heavy metal with a high atomic number (Z=56) and a K shell binding energy (K-edge of 37.4 keV) very close to that of most diagnostic x-ray beams. Due to these characteristics, barium is an ideal medium for the absorption of x-rays. Barium sulfate is essentially not absorbed from the GI tract nor metabolized in the body. Barium sulfate is used to fill the gastrointestinal tract lumen or to coat the mucosal surface and is administered orally, rectally, or instilled into an enterostomy tube or catheter,. Barium sulfate enhances delineation of the GI tract. The barium suspension covers the mucosal surface of the GI tract, allowing its shape, distensibility, motion, integrity, continuity, location within the torso, relationship to other organs to be closely examined. Various abnormalities, such as benign or malignant tumors, ulcers, strictures, diverticula, inflammation or infection, altered motility, displacement and other pathology can thereby be identified,. At lower concentrations (higher dilution), barium enhances the conspicuity of the GI tract to differentiate the GI tract from various abdominal organs in computed tomography examinations (CT scans) of the abdomen. Improved delineation of the gastrointestinal tract lumen and mucosa may be reached by contrast provided by gas (by the addition of bicarbonate or gas-filled balloons) in addition to the barium. This is known as a _double-contrast procedure_. Osmotically active agents (for example, sorbitol) are also used to induce fluid accumulation and distension of the GI system to enhance visualization. |

|---|---|

CAS 编号 |

13462-86-7 |

分子式 |

BaH2O4S |

分子量 |

235.41 g/mol |

IUPAC 名称 |

barium(2+);sulfate |

InChI |

InChI=1S/Ba.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI 键 |

XUBKPYAWPSXPDZ-UHFFFAOYSA-N |

杂质 |

Natural impurities are ferric oxide, silicon dioxide, and strontium sulfate. |

SMILES |

[O-]S(=O)(=O)[O-].[Ba+2] |

规范 SMILES |

OS(=O)(=O)O.[Ba] |

沸点 |

2912 °F at 760 mmHg (Decomposes) (NIOSH, 2024) decomposes 2912 °F (decomposes) 2912 °F (Decomposes) |

颜色/形态 |

Fine, heavy powder or polymorphous crystals White, orthorhombic crystals White or yellowish powder Opaque powde |

密度 |

4.25 to 4.5 (NIOSH, 2024) 4.49 g/cu cm 4.5 g/cm³ 4.25-4.5 |

熔点 |

2876 °F (NIOSH, 2024) 1580 °C 2876 °F |

Key on ui other cas no. |

7727-43-7 13462-86-7 |

物理描述 |

Barium sulfate appears as white or yellowish odorless powder or small crystals. Mp: 1580 °C (with decomposition). Density: 4.25 -4.5 g cm-3. Insoluble in water, dilute acids, alcohol. Soluble in hot concentrated sulfuric acid. Used as a weighting mud in oil-drilling, in paints, paper coatings, linoleum, textiles, rubber. Administered internally ("barium cocktail") as a radio-opaque diagnostic aid. Pellets or Large Crystals; Dry Powder; NKRA; Water or Solvent Wet Solid; Other Solid; Dry Powder, Liquid; Liquid, Other Solid; Liquid White or yellowish, odorless powder; [NIOSH] Insoluble in water; [HSDB] ODOURLESS TASTELESS WHITE OR YELLOWISH CRYSTALS OR POWDER. White or yellowish, odorless powder. |

Pictograms |

Health Hazard |

溶解度 |

0.0002 % at 64 °F (NIOSH, 2024) Very slightly soluble in cold water SOLUBILITY IN WATER INCREASES CONSIDERABLY IN PRESENCE OF CHLORIDE & OTHER ANIONS 0.00031 g/100 g water at 20 °C; insol in ethanol Soluble in hot concentrated sulfuric acid; practically insoluble in dilute acids and alcohol Practically insoluble in organic solvents; very slightly soluble in alkalis and in solution of many salts Solubility in water: none (64 °F): 0.0002% |

同义词 |

Barite Baritop Barium Sulfate Barium Sulfate (2:1) E Z CAT E-Z-CAT EZCAT Micropaque Oral Sulfate, Barium |

蒸汽压力 |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。